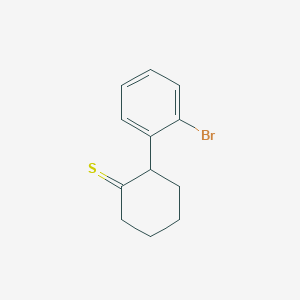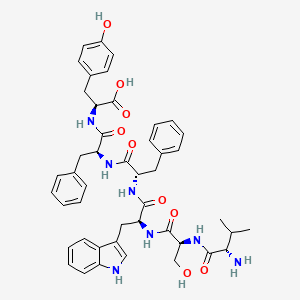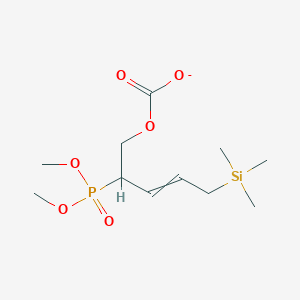
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene is a chemical compound characterized by its unique structure, which includes a dec-3-ene-1,5-diyn-1-yl group attached to a methoxybenzene ring
Métodos De Preparación
The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene typically involves several steps, including the formation of the dec-3-ene-1,5-diyn-1-yl group and its subsequent attachment to the methoxybenzene ring. Common synthetic routes may involve:
Alkyne Coupling Reactions: Utilizing palladium-catalyzed coupling reactions to form the diynyl group.
Methoxylation: Introducing the methoxy group via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne groups to alkanes.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting various effects
Comparación Con Compuestos Similares
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene can be compared with similar compounds such as:
- 1-(Dec-3-ene-1,5-diyn-1-yl)-2,3-dimethylbenzene
- 4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl
- 2-(Dec-3-ene-1,5-diyn-1-yl)aniline
These compounds share structural similarities but differ in their specific substituents and chemical properties
Propiedades
Número CAS |
823228-14-4 |
|---|---|
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
1-dec-3-en-1,5-diynyl-2-methoxybenzene |
InChI |
InChI=1S/C17H18O/c1-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)18-2/h8-9,11-12,14-15H,3-5H2,1-2H3 |
Clave InChI |
CWNCAZHFMINTSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC=CC#CC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate](/img/structure/B14214992.png)



![Piperidine, 4-[(4-bromophenyl)phenylmethylene]-](/img/structure/B14215024.png)
![2-Oxo-5-phenyl-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14215028.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B14215035.png)

![1-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14215043.png)
![1-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B14215046.png)

![Silane, [(4-bromophenyl)methoxy]dimethylphenyl-](/img/structure/B14215055.png)


